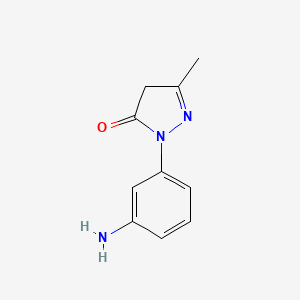

3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-

Description

BenchChem offers high-quality 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-aminophenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-4,6H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJOUXSUHOSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059007 | |

| Record name | 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-32-4 | |

| Record name | 1-(3-Aminophenyl)-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3H-PYRAZOL-3-ONE, 2-(3-AMINOPHENYL)-2,4-DIHYDRO-5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8G49MH2AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a key intermediate in the development of various pharmaceuticals and specialty chemicals. This document delves into the underlying chemical principles, provides detailed experimental protocols for both the final product and its essential precursor, and outlines robust analytical methods for characterization and quality control. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights to ensure reproducibility and high-purity outcomes.

Introduction and Significance

Pyrazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, and neuroprotective properties.[1] The specific compound, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, is a valuable building block due to the presence of a reactive primary amine on the phenyl ring, which allows for further functionalization to create a diverse library of compounds. Its structural motif is found in molecules with potential applications in areas such as neurodegenerative disease treatment and as imaging agents. The strategic placement of the amino group on the phenyl ring at the 2-position of the pyrazolone core significantly influences the molecule's electronic properties and biological interactions.

This guide will focus on the most established and reliable method for its synthesis: the Knorr pyrazole synthesis. This classic reaction involves the cyclocondensation of a substituted hydrazine with a β-ketoester, a pathway known for its efficiency and high yields.[2][3] We will explore the nuances of this reaction when applied to the synthesis of our target molecule, paying close attention to the reaction conditions necessary to accommodate the aminophenyl substituent.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, points to two primary starting materials: 3-aminophenylhydrazine and ethyl acetoacetate. This approach is illustrated in the following diagram:

Figure 1: Retrosynthetic analysis of the target pyrazolone.

The core of this guide will be dedicated to the practical execution of this synthetic strategy, including the preparation of the key 3-aminophenylhydrazine precursor.

Synthesis of the Key Precursor: 3-Aminophenylhydrazine

The successful synthesis of the target pyrazolone is contingent on the availability and purity of 3-aminophenylhydrazine. While it can be commercially sourced, an in-house synthesis is often more cost-effective for large-scale production. A common and reliable method involves the diazotization of 3-nitroaniline, followed by reduction.

Reaction Scheme: Synthesis of 3-Aminophenylhydrazine

Figure 2: Synthetic pathway to 3-aminophenylhydrazine.

Detailed Experimental Protocol for 3-Aminophenylhydrazine Synthesis

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Nitroaniline | 138.12 | 13.8 g | 0.1 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g | 0.104 |

| Concentrated HCl | 36.46 | 30 mL | ~0.36 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 56.4 g | 0.25 |

| Tin (Sn) powder | 118.71 | 29.7 g | 0.25 |

Step 1: Diazotization of 3-Nitroaniline

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 13.8 g (0.1 mol) of 3-nitroaniline in 30 mL of concentrated hydrochloric acid and 50 mL of water.

-

Cool the resulting suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Reduction to 3-Nitrophenylhydrazine

-

In a separate 500 mL flask, prepare a solution of 56.4 g (0.25 mol) of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid.

-

Cool this solution to 0 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

The precipitated 3-nitrophenylhydrazine hydrochloride is collected by vacuum filtration, washed with a small amount of cold water, and dried.

Step 3: Reduction of the Nitro Group to an Amino Group

-

Suspend the crude 3-nitrophenylhydrazine hydrochloride in 100 mL of concentrated hydrochloric acid.

-

Add 29.7 g (0.25 mol) of tin powder portion-wise with stirring. The reaction is exothermic and may require external cooling to maintain a temperature of 50-60 °C.

-

After the addition is complete, heat the mixture on a water bath for 1 hour.

-

Cool the reaction mixture and slowly add a concentrated sodium hydroxide solution until the solution is strongly alkaline (pH > 10) to precipitate the tin hydroxides and liberate the free base.

-

Extract the 3-aminophenylhydrazine into diethyl ether (3 x 100 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product as an oil, which may solidify on standing.

Synthesis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

The final step in our synthesis is the Knorr cyclocondensation reaction. This involves the reaction of 3-aminophenylhydrazine with ethyl acetoacetate.

Reaction Scheme and Mechanism

Sources

"characterization of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one"

An In-Depth Technical Guide to the Characterization of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed analytical characterization of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazolone scaffolds are foundational in the development of a wide range of therapeutic agents, exhibiting diverse biological activities.[1][2] This document serves as a practical resource for researchers, outlining the synthetic protocol, principles of structural elucidation through spectroscopic and crystallographic methods, and the rationale behind the experimental design. We delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, providing a self-validating framework for confirming the compound's identity and purity.

Introduction: The Significance of the Pyrazolone Core

The pyrazolone nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous marketed drugs and clinical candidates. Its five-membered heterocyclic ring, containing two adjacent nitrogen atoms, allows for versatile functionalization and complex three-dimensional arrangements, making it an ideal candidate for interacting with biological targets.[2] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral properties.[1][3]

The specific compound, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (Molecular Formula: C₁₀H₁₁N₃O, Molecular Weight: 189.21 g/mol ), is of particular interest.[4] The presence of a primary aromatic amine (the 3-aminophenyl group) provides a crucial reactive handle for further synthetic modifications, enabling the creation of compound libraries for structure-activity relationship (SAR) studies. Understanding the precise characterization of this parent molecule is the foundational first step for any subsequent drug development program.

This guide provides the necessary expertise to synthesize and rigorously validate the structure and purity of this compound, ensuring the reliability of downstream biological and pharmacological data.

Caption: Structure and key properties of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Synthesis Pathway: Knorr Pyrazole Synthesis

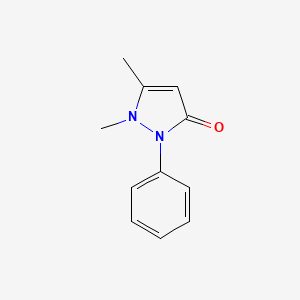

The most direct and widely adopted method for synthesizing 5-pyrazolone derivatives is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[3][5] For the target compound, this involves the reaction between ethyl acetoacetate and (3-aminophenyl)hydrazine.

The causality behind this choice is rooted in the high efficiency and regioselectivity of the reaction. The more nucleophilic nitrogen of the hydrazine attacks the acetyl carbonyl of the ethyl acetoacetate first, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the ester carbonyl, leading to the stable 5-membered pyrazolone ring after dehydration.

Caption: Synthetic pathway for 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis will yield a precipitate upon cooling, and the subsequent characterization data must match the expected values for the product to be confirmed.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (3-aminophenyl)hydrazine (10 mmol) in 50 mL of absolute ethanol.

-

Reaction Initiation: Add ethyl acetoacetate (10 mmol) to the solution, followed by the addition of 1 mL of glacial acetic acid as a catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the crude solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

-

Recrystallization: Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous characterization of the synthesized molecule. This workflow ensures that the chemical structure, purity, and identity are confirmed through orthogonal methods.

Caption: Workflow for the comprehensive characterization of the target compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. It is the primary technique for confirming the elemental composition (via High-Resolution MS).

Protocol:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into an Electrospray Ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode.

Data Interpretation: The key piece of data is the molecular ion peak [M+H]⁺.

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 190.0975 | ~190.1 | Protonated parent molecule |

| [M+Na]⁺ | 212.0794 | ~212.1 | Sodium adduct |

The observation of a peak at m/z ≈ 190.1 confirms the molecular weight of the compound (189.21 g/mol ).[4] High-resolution analysis would yield a mass accurate to within 5 ppm of the calculated value, confirming the molecular formula C₁₀H₁₁N₃O.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is an excellent tool for quickly verifying the presence of key structural motifs like carbonyls and amines.

Protocol:

-

Mix a small amount of the dry sample with potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation: The spectrum will confirm the successful formation of the pyrazolone ring and the retention of the aminophenyl group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the aminophenyl moiety. |

| 3200 - 3100 | C-H Stretch (aromatic) | Aromatic Ring | Confirms the phenyl group. |

| 2980 - 2850 | C-H Stretch (aliphatic) | -CH₃, -CH₂- | Confirms the methyl and methylene groups. |

| ~1680 | C=O Stretch | Amide/Lactam (in pyrazolone ring) | Confirms the pyrazolone carbonyl.[6] |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Supports the presence of the amino group. |

| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic Ring | Confirms the phenyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Protocol:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a high-field NMR spectrometer.

Data Interpretation (Predicted for ¹H NMR in DMSO-d₆): The choice of solvent is critical, as pyrazolones can exist in different tautomeric forms, which can affect the observed chemical shifts.[7][8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.1 - 7.3 | Multiplet | 1H | Ar-H | Aromatic proton on the aminophenyl ring. |

| ~6.5 - 6.8 | Multiplet | 3H | Ar-H | Remaining three aromatic protons. |

| ~5.2 | Singlet | 2H | -NH₂ | Protons of the primary amine group. |

| ~3.3 | Singlet | 2H | -CH₂- | Methylene protons in the pyrazolone ring. |

| ~2.1 | Singlet | 3H | -CH₃ | Methyl group protons at the C5 position. |

Data Interpretation (Predicted for ¹³C NMR in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | Carbonyl carbon of the pyrazolone ring. |

| ~155 | C5 | Carbon bearing the methyl group. |

| ~148 | Ar-C | Aromatic carbon attached to the amino group. |

| ~139 | Ar-C | Aromatic carbon attached to the pyrazole nitrogen. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~115 - 120 | Ar-CH | Other aromatic methine carbons. |

| ~40 | -CH₂- | Methylene carbon in the pyrazolone ring. |

| ~15 | -CH₃ | Methyl group carbon. |

Potential Applications in Drug Development

The structural features of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one make it a valuable starting point for creating novel therapeutic agents. The primary amine serves as a versatile anchor for derivatization via reactions such as:

-

Acylation/Sulfonylation: To introduce various amide and sulfonamide functionalities.

-

Reductive Amination: To create secondary and tertiary amines.

-

Diazotization: To form diazonium salts, which are precursors to a wide array of other functional groups.

These modifications can be used to modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and to explore interactions with specific biological targets, potentially leading to new treatments for inflammatory diseases, cancer, or infectious agents.[9][10]

Conclusion

This guide has detailed the systematic approach required for the synthesis and comprehensive characterization of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. By following the outlined synthetic protocol and employing a suite of analytical techniques including MS, IR, and NMR, researchers can confidently verify the structure and purity of this important chemical entity. The established framework of analysis provides the necessary foundation of trustworthiness and scientific integrity required for its use in advanced research and drug discovery programs.

References

-

STM Journals. 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis and Reactions. Available from: [Link]

-

PubChem. 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-. Available from: [Link]

- Elguero, J., et al. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry.

- Khimicheskaya, G., et al. (2010). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules.

-

ResearchGate. Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3. Available from: [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available from: [Link]

-

MDPI. 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Available from: [Link]

- Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076.

- Fustero, S., et al. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156.

-

NIST. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. NIST Chemistry WebBook. Available from: [Link]

- Hunchak, V. V., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science.

-

MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Available from: [Link]

-

MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Available from: [Link]

-

NIST. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST Chemistry WebBook. Available from: [Link]

- Kumar, A., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(6), 1633.

-

SIELC Technologies. 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. Available from: [Link]

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Al-Azmi, A. (2021). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science.

-

ResearchGate. Rational study design, illustrating the structure of the newly designed pyrazol-5(4H). Available from: [Link]

- Moreno-Fuquen, R., et al. (2013). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one.

Sources

- 1. 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis And Reactions » Article [journals.stmjournals.com]

- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]

- 4. 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- | C10H11N3O | CID 66657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

"2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one chemical properties"

An In-Depth Technical Guide to the Chemical Properties of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Executive Summary

This guide provides a comprehensive technical overview of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a derivative of the pyrazolone scaffold, it serves as a versatile building block for the development of novel therapeutic agents and functional materials.[1][2] This document delves into the compound's fundamental chemical properties, including its complex tautomeric nature, spectroscopic signature, principal synthetic routes, and key reactivity patterns. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical insights, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Isomerism

Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducible research. The core attributes of the title compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | [3] |

| Synonyms | 1-(3-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one | [3] |

| CAS Number | 90-32-4 (Note: This CAS may refer to a related isomer) | [3] |

| Molecular Formula | C₁₀H₁₁N₃O | [3] |

| Molecular Weight | 189.21 g/mol | [3] |

| Exact Mass | 189.09021 Da | [3] |

Structural Elucidation

The core structure consists of a five-membered pyrazolone ring substituted with a methyl group at the C-5 position and a 3-aminophenyl group at the N-2 position.

Caption: Molecular structure of the title compound.

Critical Phenomenon: Tautomerism in Pyrazolones

A defining characteristic of the pyrazolone ring system is its ability to exist in multiple tautomeric forms.[4][5] The equilibrium between these forms is highly sensitive to the solvent environment, temperature, and the nature of substituents.[6][7] For 2-substituted-5-methyl-pyrazol-3-ones, three primary tautomers are considered: the CH-form (the title compound), the OH-form (a pyrazol-5-ol), and the NH-form.

-

CH-Form (2,4-dihydro-3H-pyrazol-3-one): Features a methylene group at the C-4 position. This form is often predominant in nonpolar solvents like benzene.[6][7]

-

OH-Form (1H-pyrazol-5-ol): An aromatic pyrazole ring with a hydroxyl group at C-5. This tautomer is favored in solvents capable of hydrogen bonding, such as DMSO, and is often the major species in solution.[6][7]

-

NH-Form (1,2-dihydro-3H-pyrazol-3-one): Characterized by a hydrogen on N-1. This form is generally less stable but can contribute to the equilibrium in polar solvents.[6][7]

Understanding this tautomerism is not merely academic; it dictates the molecule's reactivity, spectroscopic properties, and biological interactions. For instance, reactions targeting the active methylene group are only possible from the CH-form.

Caption: Tautomeric equilibrium of the pyrazolone core.

Physicochemical Properties

The physical properties of the compound are essential for its handling, formulation, and application in experimental settings.

| Property | Description | Reference |

| Appearance | Expected to be a solid at room temperature. | |

| Melting Point | Not explicitly reported. Related pyrazolone derivatives melt in a broad range (e.g., 118-245 °C). Experimental determination via DSC is required for an accurate value. | [8][9] |

| Solubility | The free base is likely soluble in organic solvents like DMSO and ethanol. The availability of a hydrochloride salt implies that its aqueous solubility can be enhanced in acidic conditions. | [10] |

| pKa | Not reported. The presence of the basic aminophenyl group and the acidic pyrazolone proton suggests amphoteric character. |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural proof and is crucial for confirming the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The expected vibrational frequencies for this molecule would be consistent with those of similar pyrazolone structures.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |

| Amine N-H | 3200 - 3500 | Symmetric & Asymmetric Stretch | [8][11] |

| Aromatic C-H | 3000 - 3100 | Stretch | [8][9] |

| Aliphatic C-H (CH₃, CH₂) | 2850 - 2960 | Stretch | [11] |

| Ketone C=O | 1690 - 1710 | Stretch (CH-form) | [8][9] |

| Imine C=N | 1590 - 1610 | Stretch | [8][9] |

| Aromatic C=C | 1450 - 1600 | Stretch | [12] |

Causality Note: The C=O stretch is a hallmark of the CH and NH tautomers. Its absence or weakness, coupled with a broad O-H band (around 3200-3600 cm⁻¹), would suggest a significant presence of the OH-tautomer.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise tautomeric form in solution.

-

¹H NMR: Expected signals include:

-

Aromatic Protons: Multiple signals in the δ 6.5-8.0 ppm range, corresponding to the 3-aminophenyl ring protons.

-

Amine (-NH₂): A broad singlet, typically around δ 3.5-5.0 ppm, which is exchangeable with D₂O.

-

Methylene (-CH₂-): A singlet around δ 3.0-3.5 ppm, characteristic of the C-4 protons in the CH-form.

-

Methyl (-CH₃): A singlet around δ 2.0-2.5 ppm.

-

-

¹³C NMR: Expected signals include:

-

Carbonyl (C=O): A signal downfield, > δ 170 ppm, confirming the presence of the CH or NH tautomer.

-

Aromatic Carbons: Multiple signals in the δ 110-150 ppm range.

-

C-4 Methylene: A signal around δ 40-50 ppm.

-

C-5 Methyl: A signal upfield, around δ 10-20 ppm.

-

-

Expert Insight: To definitively resolve the tautomeric equilibrium in a given solvent, advanced NMR experiments are essential. A study comparing spectra in a nonpolar solvent (like benzene-d₆) and a polar one (like DMSO-d₆) can reveal shifts in the equilibrium.[7] Furthermore, the geminal 2J(C-4, H) coupling constant is a diagnostic tool: values of 9–11 Hz are typical for the CH-form, while this coupling is much smaller (4–5 Hz) in the NH-form, providing an unambiguous method for differentiation.[6][7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation analysis. For the title compound, high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 190.0978, corresponding to the formula C₁₀H₁₂N₃O⁺. Common fragmentation pathways for pyrazolones involve the cleavage of the heterocyclic ring.[8]

Synthesis and Purification

The synthesis of pyrazolones is a well-established area of heterocyclic chemistry. The most direct and common method for preparing the title compound is a variation of the Knorr pyrazole synthesis.

Primary Synthetic Route: Knorr-Type Condensation

This synthesis involves the condensation reaction between a β-ketoester, ethyl acetoacetate, and a substituted hydrazine, in this case, 3-aminophenylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the pyrazolone ring.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenylhydrazine (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of hydrazine).

-

Reagent Addition: While stirring, add ethyl acetoacetate (1.05 eq) dropwise to the solution. The addition may be exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reaction: Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often crystallizes directly from the solution.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Synthesis and Purification Workflow

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites of reactivity: the aromatic amino group and the pyrazolone core, making it a valuable intermediate for building molecular complexity.

Reactivity of the Aromatic Amino Group

The -NH₂ group behaves as a typical aromatic amine, readily undergoing:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid (NaNO₂/HCl) at low temperatures to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Reactivity of the Pyrazolone Core

The reactivity of the ring is highly dependent on the tautomeric form present.

-

C-4 Methylene Group (from CH-form): This position is an active methylene site. It can undergo Knoevenagel condensation with aromatic aldehydes in the presence of a base (like piperidine) to yield 4-benzylidene derivatives.[13] It is also susceptible to Michael additions.[14]

-

N-1 Position: In cases where the NH-tautomer is present, the N-1 position can be alkylated or acylated.

-

O-Alkylation (from OH-form): The hydroxyl group of the pyrazol-5-ol tautomer can be targeted for O-alkylation or O-acylation under appropriate conditions.

Key Reaction Pathways

Caption: Potential derivatization pathways for the title compound.

Applications in Research and Development

The pyrazole and aminopyrazole motifs are considered "privileged scaffolds" in drug discovery.[1][15] Compounds containing this core have demonstrated a vast spectrum of biological activities.

-

Medicinal Chemistry: Derivatives are investigated for anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant properties.[2][15][16] The title compound is an excellent starting point for generating libraries of novel compounds for high-throughput screening.

-

Synthetic Intermediate: The dual reactivity allows it to be used in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, which are themselves classes of bioactive molecules.[14]

-

Materials Science: Pyrazolone derivatives have also found use as ligands for metal complexes and in the development of dyes and photochromic materials.[1][17]

Safety and Handling

2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one should be handled in accordance with standard laboratory safety procedures. It should be used in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

-

Holzer, W., Kautsch, C., Laggner, C., Claramunt, R. M., Pérez-Torralba, M., Alkorta, I., & Elguero, J. (2004). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron. [Link]

-

ResearchGate. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. [Link]

-

PubChem. (n.d.). 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-. PubChem. [Link]

-

Sayed, G. H., Negm, N. A., Azab, M. E., & Anwer, K. E. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 59(4), 663-672. [Link]

-

Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 153. [Link]

-

A&J Pharmtech. (n.d.). 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride. A&J Pharmtech. [Link]

-

Khan, I., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Pharmaceutical Research, 20(2), 269-284. [Link]

-

Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 1. [Link]

-

S. G. K. et al. (2014). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical, Biological and Physical Sciences, 4(2), 1234-1243. [Link]

-

Abdel-Ghani, E. A., & El-Gendy, G. E. (2016). Synthesis and characterization of novel pyrazolone derivatives. Journal of the Chinese Chemical Society, 63(1), 59-67. [Link]

-

Stadler, A., et al. (2016). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 12, 1943-1955. [Link]

-

Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 659. [Link]

-

Coric, P., et al. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Molecules, 28(19), 6825. [Link]

-

Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 153. [Link]

-

Sharma, V., & Kumar, V. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Catalysts, 10(11), 1269. [Link]

-

Kumar, A., & Kumar, S. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(1), 1-9. [Link]

-

ResearchGate. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]

-

Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076. [Link]

-

Quiroga, J., et al. (2014). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1181. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 1-45). [Link]

-

Asiri, A. M., et al. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 21(11), 1561. [Link]

-

NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST Chemistry WebBook. [Link]

-

Naik, C. G., & Malik, G. M. (2013). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Pharmaceutical Sciences and Research, 4(9), 3560-3564. [Link]

- Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

-

Sahu, S. K., et al. (2013). Synthesis, characterization and biological screening of novel pyrazolone derivatives for certain pharmacological activities. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 188-194. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- | C10H11N3O | CID 66657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool / Tetrahedron, 2004 [sci-hub.sg]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labsolu.ca [labsolu.ca]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and characterization of novel pyrazolone derivatives | European Journal of Chemistry [eurjchem.com]

- 15. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and detailed spectroscopic analysis of this pyrazolone derivative.

Introduction to 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Pyrazolone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (Molecular Formula: C₁₀H₁₁N₃O, Molecular Weight: 189.21 g/mol ), incorporates a versatile 3-aminophenyl substituent, which can serve as a key synthetic handle for further molecular elaboration, making it a valuable building block in medicinal chemistry.[1]

Accurate and comprehensive spectroscopic characterization is paramount to confirm the chemical identity, purity, and structure of this molecule, ensuring the reliability and reproducibility of subsequent research. This guide will delve into the expected spectroscopic data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Synthesis and Molecular Structure

The synthesis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of a β-ketoester, such as ethyl acetoacetate, with 3-aminophenylhydrazine. This reaction is a standard and efficient method for the formation of the pyrazolone ring system.

Experimental Protocol: Synthesis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

-

To a solution of 3-aminophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethyl acetoacetate (1 equivalent).

-

The reaction mixture is then heated under reflux for a period of 4-6 hours, during which the cyclization and condensation occur.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

The molecular structure of the target compound is depicted below:

Caption: Molecular structure of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.2 | s | 3H | -CH₃ | Singlet for the methyl protons on the pyrazolone ring. |

| ~3.3 | s | 2H | -CH₂- | Singlet for the methylene protons in the pyrazolone ring. |

| ~5.3 | br s | 2H | -NH₂ | Broad singlet for the amine protons, which can exchange with solvent. |

| ~6.5 - 7.3 | m | 4H | Ar-H | Complex multiplet for the aromatic protons of the 3-aminophenyl group. |

Expertise & Experience in Interpretation:

The chemical shifts are predicted based on the analysis of similar pyrazolone derivatives.[2] The methyl group protons are expected to appear as a singlet around 2.2 ppm. The methylene protons on the pyrazolone ring are also anticipated to be a singlet, appearing further downfield due to the influence of the adjacent carbonyl group. The amine protons will likely be a broad singlet and their chemical shift can be concentration and solvent dependent. The aromatic protons will exhibit a complex splitting pattern characteristic of a meta-substituted benzene ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

-

Integrate all signals and determine the multiplicities of the peaks.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~15 | -CH₃ | Aliphatic methyl carbon. |

| ~40 | -CH₂- | Methylene carbon in the pyrazolone ring. |

| ~105 - 120 | Ar-CH | Aromatic carbons of the aminophenyl ring. |

| ~130 | Ar-CH | Aromatic carbon para to the amino group. |

| ~140 | Ar-C | Aromatic carbon attached to the pyrazolone nitrogen. |

| ~148 | Ar-C | Aromatic carbon bearing the amino group. |

| ~158 | C=N | Carbon of the C=N bond in the pyrazolone ring. |

| ~170 | C=O | Carbonyl carbon of the pyrazolone ring. |

Expertise & Experience in Interpretation:

The predicted chemical shifts are based on established data for pyrazolone and aminophenyl moieties.[2] The carbonyl carbon is expected to be the most downfield signal, typically above 170 ppm. The aromatic carbons will appear in the range of 105-150 ppm, with the carbon attached to the electronegative nitrogen and the carbon bearing the amino group being more deshielded. The aliphatic carbons of the methyl and methylene groups will be found at the most upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Process the FID with exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

-

Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

Caption: Experimental workflow for synthesis and characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H |

| ~1680 | C=O stretch | Amide carbonyl (in pyrazolone ring) |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1620 | N-H bend | Primary amine (-NH₂) |

Expertise & Experience in Interpretation:

The IR spectrum will be dominated by a strong absorption band around 1680 cm⁻¹ corresponding to the carbonyl group of the pyrazolone ring. The presence of the primary amine will be indicated by two sharp bands in the 3400-3200 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. The aromatic C=C stretching bands will be visible in the 1600-1480 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

-

Ensure the sample is dry.

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract the atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 189 | [M]⁺ (Molecular Ion) |

| 190 | [M+1]⁺ |

Expertise & Experience in Interpretation:

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 189, corresponding to the molecular weight of the compound. An [M+1]⁺ peak will also be observed due to the natural abundance of ¹³C. Common fragmentation patterns for pyrazolones may involve cleavage of the pyrazolone ring and loss of small neutral molecules like CO. The aminophenyl group can also undergo characteristic fragmentations.

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquire the mass spectrum in a positive ion mode over an appropriate m/z range (e.g., 50-500).

-

High-Resolution Mass Spectrometry (HRMS) can be performed to determine the exact mass and elemental composition of the molecular ion, providing further confirmation of the chemical formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Predicted UV-Vis Data:

| λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~250-280 | π → π | Phenyl and pyrazolone rings |

| ~320-360 | n → π | Carbonyl group |

Expertise & Experience in Interpretation:

The UV-Vis spectrum of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is expected to show absorption bands corresponding to π → π* transitions of the aromatic and pyrazolone rings, likely in the 250-280 nm range. A weaker absorption band at a longer wavelength (320-360 nm) may be observed, corresponding to the n → π* transition of the carbonyl group. The position and intensity of these bands can be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Use a quartz cuvette with a 1 cm path length.

-

Record the UV-Vis spectrum over a wavelength range of 200-800 nm.

-

Use the pure solvent as a blank to zero the absorbance.

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, employing ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis techniques, provides a robust framework for the unequivocal structural elucidation and characterization of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. By understanding the principles behind each technique and the expected spectral features for this class of compounds, researchers can confidently verify the identity and purity of their synthesized material, which is a critical step in the advancement of drug discovery and chemical synthesis programs.

References

- Naji A. Abood, Emad A. S. Al-Hyali, and Ahmed A. H. Al-Khafajy. "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives." Journal of Chemical and Pharmaceutical Research, 2012, 4(3):1772-1781.

-

PubChem. "3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-." National Center for Biotechnology Information. [Link]

-

NIST. "3-Aminopyrazole." in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

- I. F. Cottrell, D. Hands, P. G. Houghton, G. R. Humphrey, and S. H. B. Wright. "A new and efficient synthesis of 3-amino-5-methylpyrazole." Tetrahedron Letters, 1990, 31(26), 3721-3722.

Sources

An In-depth Technical Guide to 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a significant heterocyclic compound with potential applications in medicinal chemistry and as a key reference standard in pharmaceutical analysis. The document delves into its chemical identity, synthesis, spectral characterization, potential biological significance, and analytical methodologies. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and quality control.

Introduction and Chemical Identity

2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a derivative of the pyrazolone heterocyclic core, has garnered attention in the scientific community. Pyrazolone and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antioxidant properties.[1][2][3] This specific compound is also recognized as a potential impurity and related compound in the synthesis of Edaravone, a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. A thorough understanding of its properties is therefore crucial for both the development of new chemical entities and the quality control of existing pharmaceuticals.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 90-32-4 | [4] |

| Molecular Formula | C₁₀H₁₁N₃O | [4] |

| Molecular Weight | 189.21 g/mol | [4] |

| IUPAC Name | 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | [4] |

| Synonyms | 1-(3-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one | [4] |

Synthesis and Mechanism

The synthesis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is typically achieved through the condensation reaction of a substituted hydrazine with a β-keto ester, a well-established method for forming the pyrazolone ring.[5] In this case, the reaction involves 3-aminophenylhydrazine and ethyl acetoacetate.

Figure 1: General synthetic scheme for 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

The reaction mechanism initiates with the nucleophilic attack of the more basic nitrogen of 3-aminophenylhydrazine on the keto-carbonyl group of ethyl acetoacetate, forming a hydrazone intermediate. This is followed by an intramolecular cyclization via the attack of the other nitrogen atom on the ester carbonyl, leading to the elimination of ethanol and the formation of the stable five-membered pyrazolone ring.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for pyrazolone synthesis.[5][6] Researchers should optimize conditions for their specific laboratory setup.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of β-Keto Ester: To this solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Spectroscopic Characterization

The structural elucidation of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-aminophenyl group, typically in the range of δ 6.5-7.5 ppm. The methyl group protons at the C5 position of the pyrazolone ring would appear as a singlet around δ 2.1-2.3 ppm. The methylene protons at the C4 position would likely appear as a singlet around δ 3.3-3.5 ppm. The amino group protons on the phenyl ring and the N-H proton of the pyrazolone ring (in its tautomeric form) would appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the pyrazolone ring in the range of δ 170-180 ppm. The aromatic carbons would resonate in the δ 110-150 ppm region. The methyl carbon would be observed around δ 15-20 ppm, and the methylene carbon around δ 40-45 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the amino group and the N-H of the pyrazolone ring.

-

C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the pyrazolone ring.[7]

-

C=N stretching: A band in the region of 1590-1620 cm⁻¹ characteristic of the pyrazole ring.[7]

-

C-N stretching: A band around 1290 cm⁻¹ is indicative of the C-N stretching vibrations within the pyrazole ring.[8]

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, the molecular ion peak [M]⁺ would be observed at m/z 189. The fragmentation pattern would likely involve cleavage of the pyrazolone ring and loss of small neutral molecules. A common fragmentation for pyrazolones involves the cleavage of the N-N and C3-C4 bonds.[9]

Biological Significance and Potential Applications

While specific biological studies on 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one are not extensively reported, the broader class of aminopyrazole and pyrazolone derivatives is well-known for a variety of pharmacological activities.

Figure 2: Potential biological activities of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one based on related compounds.

Anti-inflammatory and Analgesic Activity

Many pyrazolone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit cyclooxygenase (COX) enzymes.[1][2] The structural features of the target compound suggest it could be explored for similar activities.

Antioxidant Properties

Aminopyrazole derivatives have shown significant antioxidant activity, acting as radical scavengers.[10][11] Given that Edaravone, a structurally related compound, is a potent antioxidant, it is plausible that 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one also possesses antioxidant capabilities.[12]

Medicinal Chemistry Scaffold

The aminophenyl pyrazolone core is a versatile scaffold in medicinal chemistry.[13][14][15][16] The amino group provides a handle for further chemical modifications, allowing for the synthesis of a library of compounds for screening against various biological targets.

Analytical Methodologies

As a known impurity of Edaravone, the accurate detection and quantification of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one are critical for the quality control of the active pharmaceutical ingredient (API).[4][17][18][19][20][21][22] High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Representative HPLC Method

The following is a representative isocratic RP-HPLC method that can be adapted for the analysis of Edaravone and its impurities, including the title compound.

Table 2: Representative HPLC Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 45:55 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 243 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Method Validation: For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[4]

Figure 3: A typical workflow for the HPLC analysis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Conclusion

2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound of significant interest due to its relationship with the pharmaceutical agent Edaravone and the established biological activities of the broader pyrazolone class. This guide has provided a detailed overview of its synthesis, characterization, potential biological relevance, and analytical methodologies. The information presented herein is intended to facilitate further research and development involving this compound, from its synthesis in the laboratory to its analysis in pharmaceutical preparations.

References

-

Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. (2020). Archiv der Pharmazie, 353(4), e1900308. [Link]

-

Synthesis and biological evaluation of new pyrazolone-pyridazine conjugates as anti-inflammatory and analgesic agents. (2014). Bioorganic & Medicinal Chemistry, 22(8), 2429-2438. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2021). Molecules, 26(21), 6483. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(13), 4235. [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). Iranian Journal of Basic Medical Sciences, 25(1), 87-96. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2020). Molecules, 25(18), 4283. [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. (2023). CiteDrive. [Link]

-

Ultrasound-assisted synthesis of 2-aryl-5-methyl 2,3-dihydro-1H-3-pyrazolones. (n.d.). ResearchGate. [Link]

-

Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3644-3649. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences, 24(9), 7834. [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. (2023). Molecules, 28(6), 2866. [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. (2023). ResearchGate. [Link]

-

LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. (2018). Sryahwa Publications. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Institutes of Health. [Link]

-

DEVELOPMENT AND VALIDATION OF A SIMPLE UV SPECTROPHOTOMETRIC AND ISOCRATIC RP-HPLC METHOD FOR ESTIMATION OF EDARAVONE IN BULK AND ITS INJECTION FORMULATION. (2019). ResearchGate. [Link]

-

BA Method Validation: Active Metabolites. (n.d.). BioPharma Services. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2021). ResearchGate. [Link]

-

Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor. (2018). SciSpace. [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Odessa University of Chemistry and Innovation. [Link]

-

Antioxidant activity of pyrazoles 1 and 4. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). National Institutes of Health. [Link]

-

FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). (2019). ResearchGate. [Link]

-

The basic fragmentation between the pyrazolonic compound (A) (4-AAP) and its quinonoid analogue (B), with o -cresol. (n.d.). ResearchGate. [Link]

-

edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. (2022). ResearchGate. [Link]

-

A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2022). RSC Advances, 12(40), 26035-26047. [Link]

-

Determination of the Content and Related Substances of Edaravone Injection by HPLC. (2006). Semantic Scholar. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

-

Reaction of Phenylhydrazo ethylacetoacetate. (n.d.). Mansoura University. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Semantic Scholar. [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (1987). ResearchGate. [Link]

-

Synthesis of 2-[{2-(1-Acyl-3-aryl-4, 5-dihydro-1H-pyrazol-5-yl) phenoxy} methyl]-5-aryl-1, 3, 4-oxadiazoles and related compounds as potential pesticides. (2022). ResearchGate. [Link]

-

Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. (2016). National Institutes of Health. [Link]

-

Current status of pyrazole and its biological activities. (2014). National Institutes of Health. [Link]

-

Synthesis and crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one and its copper(II) complex. (2007). ResearchGate. [Link]

-

Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). International Journal of ChemTech Research. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

-

Regular Article. (2018). Organic Chemistry Research. [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2018). Journal of the Serbian Chemical Society. [Link]

-

Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2016). National Institutes of Health. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). National Institutes of Health. [Link]

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (2018). National Institutes of Health. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new pyrazolone-pyridazine conjugates as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sryahwapublications.com [sryahwapublications.com]

- 5. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 6. ias.ac.in [ias.ac.in]

- 7. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. citedrive.com [citedrive.com]

- 18. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. semanticscholar.org [semanticscholar.org]

"molecular structure of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one"

An In-depth Technical Guide to the Molecular Structure of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Authored by: A Senior Application Scientist

Introduction

The pyrazolone structural motif is a cornerstone in medicinal chemistry, serving as the core scaffold for a multitude of biologically active compounds.[1] First synthesized in 1883 by Ludwig Knorr, pyrazolone derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects.[1][2][3] A notable example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free-radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and stroke.[4][5][6][7]

This guide provides a comprehensive technical overview of the molecular structure of a specific pyrazolone derivative: 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one . We will delve into its structural features, physicochemical properties, synthesis, and spectroscopic characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's fundamental chemistry.

Nomenclature and Identification

The compound is systematically named 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one . It is also known by several synonyms, including 1-(3-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one and 1-(m-aminophenyl)-3-methyl-5-pyrazolone.[8]

| Identifier | Value |

| IUPAC Name | 2-(3-aminophenyl)-5-methyl-4H-pyrazol-3-one[8] |

| Molecular Formula | C₁₀H₁₁N₃O[8] |

| Molecular Weight | 189.21 g/mol [8] |

| CAS Number | 90-32-4[8] |

| Canonical SMILES | CC1=NN(C(=O)C1)C2=CC=CC(=C2)N[8] |

| InChI Key | LCYJOUXSUHOSCW-UHFFFAOYSA-N[8] |

Core Molecular Architecture

The structure of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is composed of a central five-membered pyrazolone ring, substituted with a methyl group at the C5 position and a 3-aminophenyl group at the N2 position.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of the amino group on the phenyl ring significantly alters the polarity and hydrogen bonding capacity compared to its unsubstituted counterpart, Edaravone.

| Property | Value | Source |

| Molecular Weight | 189.21 g/mol | PubChem[8] |

| XLogP3 | 0.6 | PubChem[8] |